molecular formula C60H62F2O13 B1243760 Unii-8J7YB799VR

Unii-8J7YB799VR

Cat. No.: B1243760
M. Wt: 1029.1 g/mol
InChI Key: BVEAZFTXNPWHMR-QBKHVOGRSA-N
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Description

UNII-8J7YB799VR (CAS No. 96799-02-9) is a pyrazole-derived compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . Key properties include:

  • It is classified as a non-cytochrome P450 (CYP) inhibitor, reducing risks of drug-drug interactions .
  • Solubility: Exhibits high aqueous solubility, comparable to water-like solvents, which enhances bioavailability .
  • Hazard Profile: Classified under warning categories H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Synthesis: Produced via microwave-assisted reaction in tetrahydrofuran (THF) using cyanuric chloride, 4-fluorophenyl-2-ethylamine, and N,N-diisopropylethylamine (DIPEA), yielding a purified product after chromatography .

Preparation Methods

The synthesis of NM-135 involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and glucopyranosyl moieties. The synthetic route typically starts with a steroid backbone, which undergoes various chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired chemical transformations occur efficiently .

Industrial production methods for NM-135 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. These methods would need to be optimized for yield, purity, and cost-effectiveness. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

NM-135 undergoes several types of chemical reactions, including:

    Oxidation: NM-135 can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert NM-135 into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: NM-135 can undergo substitution reactions where specific functional groups are replaced with others. Reagents such as halogens and nucleophiles are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

NM-135 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression Upon binding, NM-135 activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleusThe resulting changes in gene expression lead to various physiological effects, including anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

UNII-8J7YB799VR belongs to the pyrazole-carboxylate family. Below is a comparative analysis with structurally related compounds, based on similarity scores (0.59–0.63) and available data :

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Similarity Score
This compound C₇H₇N₃O 149.15 High BBB permeability, non-CYP inhibitor -
Methyl 5-amino-1H-pyrazole-3-carboxylate C₅H₇N₃O₂ 141.13 Moderate solubility, unknown BBB effects 0.63
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile C₁₆H₁₂N₄O 276.29 Low solubility, CYP inhibitory activity 0.61
Ethyl 5-amino-1H-pyrazole-3-carboxylate C₆H₉N₃O₂ 155.15 High GI absorption, limited CNS uptake 0.59

Key Findings:

Phenoxy Modifications: The 3-Amino-5-(4-phenoxyphenyl) derivative’s bulky phenoxy group correlates with lower solubility (logP >3) compared to this compound (logP ~1.5) .

Bioactivity: BBB Penetration: this compound outperforms ethyl carboxylate analogs in BBB permeability, likely due to its smaller molecular weight and polar surface area .

Synthetic Complexity :

  • This compound’s microwave-assisted synthesis offers higher yields (>75%) compared to traditional reflux methods used for methyl/ethyl carboxylate derivatives (50–60% yields) .

Properties

Molecular Formula

C60H62F2O13

Molecular Weight

1029.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-tris[(4-methylbenzoyl)oxy]oxan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C60H62F2O13/c1-32-8-16-37(17-9-32)53(66)70-31-47-50(73-54(67)38-18-10-33(2)11-19-38)51(74-55(68)39-20-12-34(3)13-21-39)52(75-56(69)40-22-14-35(4)15-23-40)57(72-47)71-30-46(64)49-36(5)26-42-43-28-45(61)44-27-41(63)24-25-59(44,7)60(43,62)48(65)29-58(42,49)6/h8-25,27,36,42-43,45,47-52,57,65H,26,28-31H2,1-7H3/t36-,42+,43+,45+,47-,48+,49-,50-,51+,52-,57-,58+,59+,60+/m1/s1

InChI Key

BVEAZFTXNPWHMR-QBKHVOGRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F

Synonyms

6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21((2,3,4,6-tetrakis-O-(4-methylbenzoyl)-beta-D-glucopyranosyl)oxy)-pregna-1,4-diene-3,20-dione
NM 135
NM-135

Origin of Product

United States

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